Cas no 1805085-73-7 (5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid)

5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid
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- インチ: 1S/C8H7F2IN2O2/c9-8(10)7-3(11)1-4(12)5(13-7)2-6(14)15/h1,8H,2,12H2,(H,14,15)
- InChIKey: PKMHOCQJBQADSL-UHFFFAOYSA-N
- SMILES: IC1C=C(C(CC(=O)O)=NC=1C(F)F)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- XLogP3: 1
- トポロジー分子極性表面積: 76.2
5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068124-1g |
5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid |
1805085-73-7 | 97% | 1g |
$1,460.20 | 2022-04-01 |
5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acidに関する追加情報
Introduction to 5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid (CAS No. 1805085-73-7)
5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid (CAS No. 1805085-73-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines an amino group, a difluoromethyl substituent, an iodine atom, and an acetic acid moiety, making it a versatile intermediate for the synthesis of biologically active molecules. The presence of these functional groups not only imparts distinct chemical properties but also opens up numerous possibilities for its application in drug discovery and development.
The difluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. In recent years, the incorporation of difluoromethyl groups into drug candidates has been extensively studied for their role in improving pharmacokinetic profiles. For instance, compounds featuring this moiety have shown promise in inhibiting enzymes and receptors involved in cancer and inflammation pathways. The iodopyridine core of 5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid further adds to its utility, as iodine-containing heterocycles are known to exhibit significant biological activity across various therapeutic areas.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop inhibitors targeting specific disease pathways. For example, studies have demonstrated that derivatives of this compound can modulate kinases and other enzymes implicated in neurological disorders. The acetic acid moiety at the 6-position provides a carboxyl group that can be further functionalized, allowing for the creation of diverse analogs with tailored biological activities. This flexibility makes 5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid a valuable asset in medicinal chemistry libraries.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of this compound. Techniques such as cross-coupling reactions, particularly palladium-catalyzed processes, have been utilized to introduce additional functional groups at specific positions on the pyridine ring. These modifications have enabled the generation of novel compounds with enhanced potency and selectivity. Additionally, computational modeling and virtual screening techniques have been employed to identify promising derivatives of 5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid, streamlining the drug discovery process.
The role of iodopyridine derivatives in medicinal chemistry cannot be overstated. Iodine atoms are known to participate in various biochemical interactions, including halogen bonding and radical reactions, which can be exploited to design highly effective drugs. The presence of an iodine atom in 5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid not only enhances its reactivity but also allows for further derivatization through metal-catalyzed coupling reactions. This has led to the development of new compounds with applications ranging from anticancer agents to anti-inflammatory drugs.
In conclusion, 5-Amino-2-(difluoromethyl)-3-iodopyridine-6-acetic acid (CAS No. 1805085-73-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers developing new therapeutic agents. As our understanding of biological pathways continues to expand, compounds like this are poised to play a pivotal role in addressing some of the most challenging diseases faced by humanity today.
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